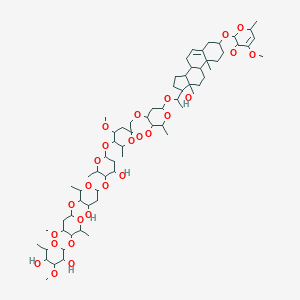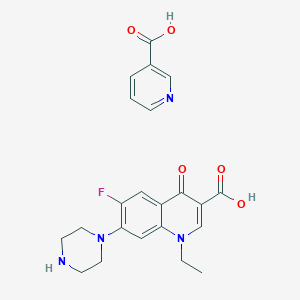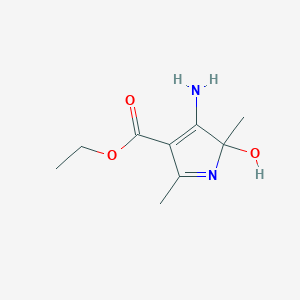
4-Methyl-8-methyleneadamantan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-8-methyleneadamantan-2-yl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly known as MEMA and is synthesized by the reaction of 1-adamantanol with acetic anhydride. MEMA has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of MEMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. MEMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to disrupt the formation of microtubules, which are essential for cell division.
Biochemical and Physiological Effects:
MEMA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEMA exhibits several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits high stability and can be stored for long periods without degradation. However, MEMA also exhibits some limitations, such as its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the study of MEMA. In the field of pharmaceuticals, further studies are needed to fully understand the mechanism of action of MEMA and its potential use as a drug delivery agent. In materials science, further studies are needed to explore the potential use of MEMA as a building block for the synthesis of new materials with advanced properties. In catalysis, further studies are needed to optimize the use of MEMA as a catalyst in various chemical reactions. Overall, the study of MEMA holds significant promise for the development of new materials and drugs with advanced properties and applications.
Métodos De Síntesis
The synthesis of MEMA involves the reaction of 1-adamantanol with acetic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of MEMA. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
MEMA has been studied extensively for its potential applications in various fields of scientific research. In the field of pharmaceuticals, MEMA has been shown to exhibit antitumor and antiviral activities. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
In materials science, MEMA has been studied for its potential use as a building block for the synthesis of novel materials. It has been shown to exhibit unique structural and electronic properties, making it a promising candidate for the development of new materials with advanced properties.
In catalysis, MEMA has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to exhibit high catalytic activity and selectivity in various reactions, including oxidation and hydrogenation.
Propiedades
Número CAS |
122760-85-4 |
|---|---|
Nombre del producto |
4-Methyl-8-methyleneadamantan-2-yl acetate |
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(4-methyl-8-methylidene-2-adamantyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-7-10-4-11-6-12(7)14(16-9(3)15)13(5-10)8(11)2/h8,10-14H,1,4-6H2,2-3H3 |
Clave InChI |
HYZYPKCUAUVUJO-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
SMILES canónico |
CC1C2CC3CC1C(C(C2)C3=C)OC(=O)C |
Otros números CAS |
122760-85-4 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
4-methyl-8-methylenetricyclo[3.3.1.13,7]dec-2-yl acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



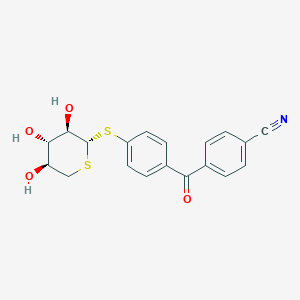
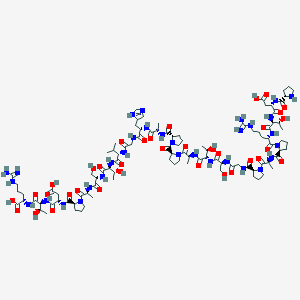

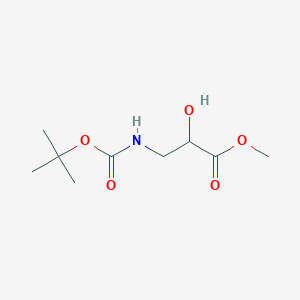
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
